1H NMR and 13C NMR spectra of Methyl 6-methylbenzo[d]oxazole-2-carboxylate
1H NMR and 13C NMR spectra of Methyl 6-methylbenzo[d]oxazole-2-carboxylate
In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Methyl 6-methylbenzo[d]oxazole-2-carboxylate
Executive Summary
Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and materials science. Benzoxazole derivatives are privileged structures often deployed as building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and bitopic ligands targeting allosteric sites in G-protein-coupled receptors (GPCRs)[1],[2].
This technical whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of methyl 6-methylbenzo[d]oxazole-2-carboxylate. By mapping the electronic "push-pull" effects of its substituents, this guide equips researchers with the authoritative grounding required to validate the synthesis and structural integrity of this molecule.
Structural and Mechanistic Overview
The benzoxazole core is a fused bicyclic system comprising a benzene ring and an oxazole ring. The electronic environment of methyl 6-methylbenzo[d]oxazole-2-carboxylate is governed by two competing substituent effects:
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The 2-Methyl Carboxylate Group (-I, -M): Located at the C2 position, this ester group is strongly electron-withdrawing. It pulls electron density away from the oxazole ring, severely deshielding the C2 carbon and the ester methyl protons[3].
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The 6-Methyl Group (+I, +M): Located on the aromatic ring, this benzylic methyl group acts as an electron-donating group via hyperconjugation. It selectively shields the ortho (C5, C7) and para positions of the benzene ring, altering the local magnetic field and shifting the corresponding NMR signals upfield[4].
Fig 1. Logical relationship between substituent electronic effects and observed NMR chemical shifts.
NMR Characterization & Causality Analysis
The structural validation of methyl 6-methylbenzo[d]oxazole-2-carboxylate relies on precise peak assignment. The tables below synthesize the expected spectral data in CDCl 3 , derived from the baseline shifts of unsubstituted benzoxazole-2-carboxylates and the known perturbation effects of the 6-methyl group[3],[4].
H NMR Data (400 MHz, CDCl 3 )
The 1 H NMR spectrum is characterized by a modified AMX spin system in the aromatic region, resolving into an AX system due to the weak meta coupling[4].
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality & Assignment Logic |
| C4-H | ~7.76 | d | 8.4 | 1H | Meta to the 6-methyl group and para to the oxazole oxygen. It falls outside the shielding cone of the methyl group, making it the most deshielded aromatic proton. |
| C7-H | ~7.43 | broad s | ~1.5 | 1H | Ortho to the 6-methyl group. The meta-coupling to C5-H is extremely small, often resulting in an unresolved broad singlet. |
| C5-H | ~7.35 | dd | 8.4, 1.5 | 1H | Ortho to the 6-methyl group. Shielded by hyperconjugation from the methyl group. Exhibits ortho coupling to C4-H and meta coupling to C7-H. |
| Ester -OCH 3 | 4.09 | s | - | 3H | Highly deshielded by the strong inductive (-I) effect of the adjacent ester carbonyl oxygen. |
| 6-CH 3 | 2.53 | s | - | 3H | Typical benzylic methyl group attached to an aromatic ring. |
C NMR Data (100 MHz, CDCl 3 )
The 13 C NMR spectrum maps the carbon framework, highlighting the extreme deshielding of the heteroatom-bound carbons[3],[5].
| Carbon Position | Chemical Shift (δ, ppm) | Causality & Assignment Logic |
| C=O (Ester) | ~157.0 | The most deshielded carbon due to the strong -I and -M effects of the two oxygen atoms. |
| C2 (Oxazole) | ~152.5 | Imine-like sp 2 carbon flanked by highly electronegative N and O atoms. |
| C7a (Bridgehead) | ~151.1 | Aromatic carbon directly attached to the oxazole oxygen. |
| C3a (Bridgehead) | ~138.8 | Aromatic carbon directly attached to the oxazole nitrogen. |
| C6 (Aromatic) | ~138.2 | Ipso carbon attached to the 6-methyl group. Experiences a ~+9 ppm downfield shift relative to the unsubstituted analog. |
| C5 (Aromatic) | ~127.2 | Ortho to the 6-methyl group. |
| C4 (Aromatic) | ~121.5 | Meta to the 6-methyl group. |
| C7 (Aromatic) | ~111.3 | Ortho to the 6-methyl group and adjacent to oxygen. Highly shielded. |
| Ester -OCH 3 | 53.7 | Methoxy carbon attached to the ester oxygen. |
| 6-CH 3 | 21.5 | Aliphatic benzylic carbon. |
Experimental Methodologies: Synthesis Protocol
To obtain pure methyl 6-methylbenzo[d]oxazole-2-carboxylate for NMR characterization, a highly robust esterification of the commercially available 6-methylbenzo[d]oxazole-2-carboxylic acid is recommended[2].
Fig 2. Experimental workflow for the synthesis and purification of the benzoxazole derivative.
Step-by-Step Protocol
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Reagent Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-methylbenzo[d]oxazole-2-carboxylic acid (1.0 mmol) in 10 mL of anhydrous methanol under an inert nitrogen atmosphere.
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Catalytic Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add thionyl chloride (SOCl 2 , 1.5 mmol) dropwise over 10 minutes.
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Causality: SOCl 2 generates HCl in situ and converts the carboxylic acid into a highly reactive acyl chloride intermediate. This prevents the reverse reaction and thermodynamically drives the esterification[2].
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Reflux & Monitoring : Remove the ice bath and heat the mixture to reflux (65 °C) for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system. The product spot will appear UV-active at a higher Rf than the highly polar starting acid.
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Quenching & Extraction : Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and HCl. Neutralize the crude residue with saturated aqueous NaHCO 3 (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
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Drying & Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2 SO 4 . Filter and concentrate the solvent. Purify the crude product via silica gel flash column chromatography to yield pure methyl 6-methylbenzo[d]oxazole-2-carboxylate as a solid[4].
Trustworthiness & Self-Validating System
The success of this reaction is self-validating through 1 H NMR integration. The final spectrum must exhibit exactly 9 protons . The presence of two distinct 3H singlets at ~4.09 ppm and ~2.53 ppm confirms the retention of both the ester and the aromatic methyl groups. Furthermore, the integration of the aromatic region strictly to 3H confirms the purity of the trisubstituted benzene ring[4].
References
1.[3] Title: Copper-Catalyzed Oxidative Cyclization of Glycine Derivatives for Synthesis of 2-Substituted Benzoxazole Source: RSC Advances URL: [Link]
2.[5] Title: Electrosynthesis of 2-Substituted Benzoxazoles via Intramolecular Shono-Type Oxidative Coupling of Glycine Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
3.[1] Title: Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
4.[2] Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate Source: PMC - NIH (Acta Crystallographica Section E) URL: [Link]
5.[4] Title: Thermal Reactions of o-Aminophenols and Dimethyl Acetylenedicarboxylate Source: Heterocycles URL: [Link]
